The Role of Z-Lys-NH2 HCl in Modern Peptide Science: A Technical Guide
The Role of Z-Lys-NH2 HCl in Modern Peptide Science: A Technical Guide
For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide chemistry and biology, the strategic use of protected amino acids is paramount. Among these, Z-Lys-NH2 HCl (Nα-Z-L-Lysine amide hydrochloride) and its derivatives serve as critical tools, enabling the precise construction of complex peptides and the interrogation of biological systems. This guide provides an in-depth technical overview of the core applications of Z-Lys-NH2 HCl, focusing on its utility in peptide synthesis and enzyme kinetics, supported by field-proven insights and detailed experimental protocols.
Part 1: Core Principles and Applications of Z-Lysine Derivatives
Z-Lys-NH2 HCl is a derivative of the amino acid lysine where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. The amide at the C-terminus and the hydrochloride salt form enhance its stability and solubility, making it a valuable reagent in various biochemical applications.[1] The primary utility of the Z-group lies in its role as a protecting group, preventing the highly reactive alpha-amino group from participating in unintended reactions during chemical synthesis. This strategic protection is fundamental to the controlled, stepwise assembly of amino acids into a predefined peptide sequence.
Foundational Role in Peptide Synthesis
The synthesis of peptides with specific sequences requires a methodical approach to forming amide bonds between amino acids. This process can be broadly categorized into solution-phase and solid-phase synthesis, both of which can effectively utilize Z-protected lysine.
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Solution-Phase Peptide Synthesis (SPPS): This classical approach involves the sequential coupling of protected amino acids in a homogenous solution. Intermediates at each step are isolated and purified, offering a high degree of control and scalability.[2] The Z-group, in conjunction with other protecting groups, forms the basis of an orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others.[2] This allows for the precise and directed formation of peptide bonds.
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Solid-Phase Peptide Synthesis (SPPS): SPPS has become the dominant method for peptide synthesis due to its efficiency and amenability to automation.[3][4] In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise manner.[3][4] While the Fmoc/tBu strategy is now more common, the Z-group can be employed in orthogonal protection schemes, particularly for the synthesis of complex or modified peptides.[5]
A Versatile Tool in Enzyme Kinetics and Inhibitor Screening
Derivatives of Z-lysine are instrumental in the study of proteases, a class of enzymes that cleave peptide bonds. Due to their specificity for cleaving after basic amino acid residues like lysine, many proteases can be assayed using Z-lysine-based substrates.[6] For instance, α-N-Carbobenzoxy-L-lysine thiobenzyl ester (Z-LYS-SBZL) is a chromogenic substrate used to measure the activity of trypsin-like serine proteases.[6] Enzymatic cleavage of the thiobenzyl ester releases a product that reacts with a chromogenic reagent, allowing for the continuous monitoring of enzyme activity via spectrophotometry.[6] This principle is widely applied in drug discovery to screen for protease inhibitors.[6]
Application in the Synthesis of Bioactive Peptides and Drug Discovery
The incorporation of Z-protected lysine is a key step in the synthesis of numerous bioactive peptides, including antimicrobial peptides (AMPs) and peptide-based drugs.[7][8] The lysine side chain is often crucial for the biological activity of these peptides, and its precise placement within the sequence is critical. Furthermore, the development of covalent inhibitors targeting specific lysine residues in proteins is a burgeoning area of drug design.[9] The synthesis of these targeted agents often involves the use of lysine derivatives with carefully chosen protecting groups to enable the site-specific introduction of reactive moieties.[9]
Part 2: Experimental Methodologies
This section provides detailed protocols for the application of Z-lysine derivatives in peptide synthesis and enzyme kinetics. These protocols are designed to be self-validating, with clear steps and explanations for experimental choices.
Protocol: Solution-Phase Synthesis of a Dipeptide using Z-Protected Lysine
This protocol outlines the synthesis of Z-Lys(Boc)-Gly-OMe, demonstrating a typical coupling reaction in solution-phase synthesis.
Materials:
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Z-Lys(Boc)-OH
-
H-Gly-OMe.HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC)
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1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M HCl
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Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
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Amine Salt Neutralization: In a round-bottom flask, dissolve H-Gly-OMe.HCl (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir at room temperature for 20 minutes to liberate the free amine.
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Carboxylic Acid Activation: In a separate flask, dissolve Z-Lys(Boc)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM. Cool the solution to 0°C in an ice bath.
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Coupling Reaction: To the cooled carboxylic acid solution, add a solution of DCC (1.1 equivalents) in anhydrous DCM. Stir for 15 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Peptide Bond Formation: Add the free amine solution from step 1 to the activated acid mixture. Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purify the crude product by flash column chromatography on silica gel.
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Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy
This protocol provides a general workflow for SPPS, where a Z-protected lysine could be incorporated if an orthogonal protection strategy is desired. For simplicity, this example uses Fmoc-Lys(Boc)-OH.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (e.g., Fmoc-Lys(Boc)-OH)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the Fmoc-Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate tube, dissolve the next Fmoc-amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the desired sequence.
-
Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry. Add the cleavage cocktail to the resin and incubate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Protocol: Enzyme Kinetic Assay using a Z-Lysine Chromogenic Substrate
This protocol describes the use of Z-LYS-SBZL to determine the kinetic parameters of a trypsin-like protease.[6]
Materials:
-
Z-LYS-SBZL monohydrochloride
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Purified trypsin-like protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)
-
DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution (100 mM): Dissolve Z-LYS-SBZL in DMSO.
-
DTNB Stock Solution (10 mM): Dissolve DTNB in Assay Buffer.
-
Working Substrate Solutions: Prepare a series of dilutions of the Substrate Stock Solution in Assay Buffer to achieve a range of final concentrations in the assay.
-
Working DTNB Solution (1 mM): Dilute the DTNB Stock Solution 1:10 in Assay Buffer.
-
Enzyme Working Solution: Dilute the purified enzyme in cold Assay Buffer to a concentration that produces a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
In each well of a 96-well plate, add in the following order:
-
Assay Buffer
-
20 µL of Working DTNB Solution (1 mM)
-
10 µL of Working Substrate Solution (varying concentrations)
-
-
Include a "no enzyme" control for each substrate concentration.
-
-
Reaction Initiation and Monitoring:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the Enzyme Working Solution to each well.
-
Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ.
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Part 3: Visualizing the Workflow and Concepts
To further elucidate the processes described, the following diagrams illustrate the key workflows and principles.
Diagram: Orthogonal Protection in Solution-Phase Peptide Synthesis
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Diagram: Enzyme Kinetic Assay Workflow
Sources
- 1. H-Lys(Z)-NH2.HCl [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Lysine-based non-cytotoxic ultrashort self-assembling peptides with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly efficient antibacterial diblock copolypeptides based on lysine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
